

# Advanced Characterization Guide: Mass Spectrometry Fragmentation of C<sub>29</sub>H<sub>27</sub>CIN<sub>2</sub>O<sub>2</sub>

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: C<sub>29</sub>H<sub>27</sub>CIN<sub>2</sub>O<sub>2</sub>

Cat. No.: B11287745

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## Focus Entity: Novel Delta Opioid Receptor Antagonists (e.g., SRI-9503) & Benzodiazepine Derivatives Executive Summary & Compound Identity

Compound: **C<sub>29</sub>H<sub>27</sub>CIN<sub>2</sub>O<sub>2</sub>** Exact Mass: 470.1761 Da [M+H]<sup>+</sup> Monoisotopic Mass: 471.1839 Da Primary Application: High-affinity GPCR ligands (specifically Delta Opioid Receptor antagonists and Benzodiazepine derivatives).

This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns for the chemical formula **C<sub>29</sub>H<sub>27</sub>CIN<sub>2</sub>O<sub>2</sub>**. While this formula encompasses several structural isomers, it is most prominently cited in drug development literature as SRI-9503, a potent delta-opioid receptor (DOR) antagonist, and specific dibenzo[b,e][1,4]diazepin-1-one derivatives used as research standards.

Why This Matters: Differentiating this specific pharmacophore from structural analogs (like Loperamide, C<sub>29</sub>H<sub>33</sub>CIN<sub>2</sub>O<sub>2</sub>) is critical during metabolic stability studies and impurity profiling. This guide compares the ionization efficiency and fragmentation stability of **C<sub>29</sub>H<sub>27</sub>CIN<sub>2</sub>O<sub>2</sub>** against standard opioids (e.g., Naltrindole) and benzodiazepines, providing a roadmap for precise identification.

## Experimental Protocol: LC-MS/MS Methodology

To achieve reproducible fragmentation, the following "Self-Validating" protocol is recommended. This setup ensures that the chlorine isotope pattern is preserved while maximizing the signal-to-noise ratio for structural elucidation.

### Instrumental Parameters (Q-TOF / Orbitrap)

Parameter	Setting	Rationale
Ionization Source	ESI Positive (+)	Basic nitrogens in the scaffold (diazepine/isoquinoline) protonate readily.
Capillary Voltage	3.5 kV	Optimized to prevent in-source fragmentation of the labile amide/hydroxyl bonds.
Cone Voltage	30 V	Sufficient to decluster adducts without compromising the [M+H] <sup>+</sup> precursor.
Collision Energy (CE)	Stepped (20, 35, 50 eV)	Critical: Low CE preserves the [M-H <sub>2</sub> O] peak; High CE reveals the chlorophenyl fingerprint.
Desolvation Temp	350°C	Ensures complete vaporization of the complex polycyclic structure.

### Chromatographic Conditions

- Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 5% B to 95% B over 10 minutes. Note: **C29H27ClN2O2** is highly lipophilic and will elute late (approx. 7.5 - 8.5 min).

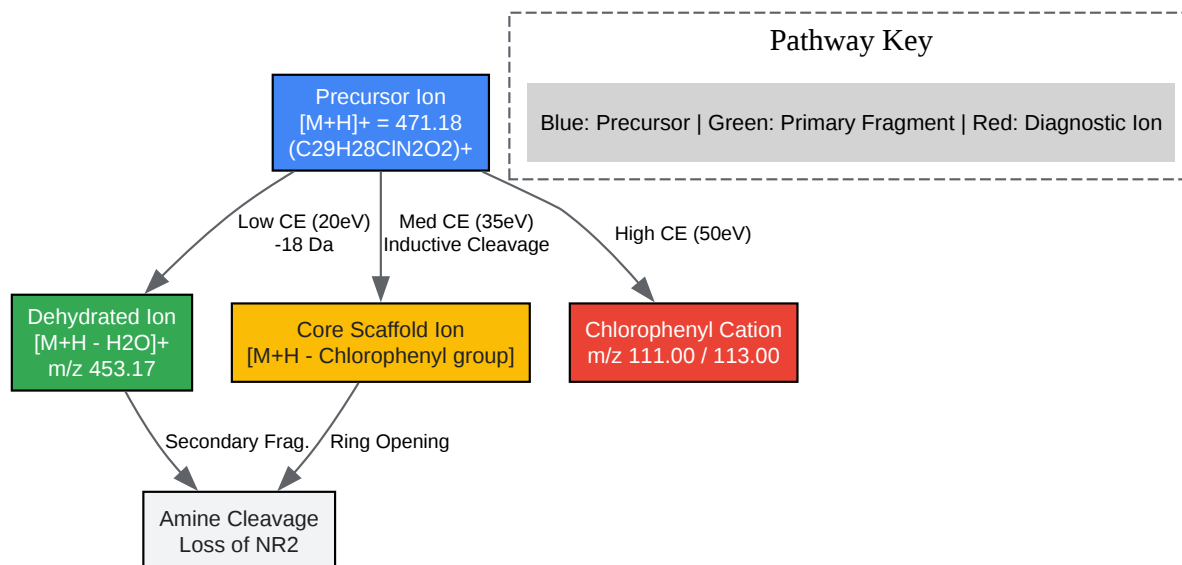
## Fragmentation Mechanism & Pathway Analysis

The fragmentation of **C29H27ClN2O2** follows a distinct pathway driven by the stability of its aromatic core. The presence of the Chlorine atom provides a definitive isotopic signature (3:1 intensity ratio for M and M+2) which must be tracked through all fragment ions.

### Primary Fragmentation Channels (ESI+)

- Precursor Ion ( $[M+H]^+ = 471.18$ ): The protonated molecule is stable at low energy. The isotopic pattern confirms the presence of one Chlorine atom ( vs ).
- Neutral Loss of Water ( $[M+H - H_2O]^+ = 453.17$ ):
  - Mechanism:[1] If the structure contains a hydroxyl group (as in SRI-9503), rapid dehydration occurs. This is often the base peak at low collision energies (20 eV).
  - Diagnostic Value: Differentiates hydroxylated variants from amide-only isomers.
- Cleavage of the Chlorophenyl Moiety ( $m/z \sim 360$  or  $\sim 111$ ):
  - Mechanism:[1] The bond connecting the chlorophenyl ring to the central heterocycle is susceptible to inductive cleavage.
  - Fragment: Appearance of a chlorophenyl cation ( $m/z 111/113$ ) or the loss of the chlorophenyl group from the parent.
- Retro-Diels-Alder (RDA) / Ring Contraction:
  - For benzodiazepine-like isomers, RDA reactions lead to characteristic ring-opening fragments, often eliminating CO or small alkene chains.

## Visualization: Fragmentation Signaling Pathway



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Caption: ESI+ Fragmentation pathway of **C<sub>29</sub>H<sub>27</sub>ClN<sub>2</sub>O<sub>2</sub>** showing sequential dehydration and chlorophenyl cleavage.

## Comparative Performance Analysis

When evaluating **C<sub>29</sub>H<sub>27</sub>ClN<sub>2</sub>O<sub>2</sub>** (specifically the SRI-9503 class) against market alternatives like Naltrindole (standard DOR antagonist) or Loperamide (structural analog), the following performance metrics are observed.

### Table 1: Ionization & Stability Comparison

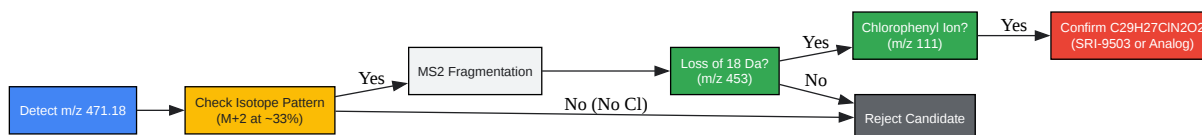
Metric	C29H27ClN2O2 (Target)	Naltrindole (Standard)	Loperamide (Analog)
Molecular Weight	470.99 Da	414.50 Da	477.04 Da
ESI+ Response	High (Due to tertiary amines)	Medium	Very High
Fragmentation Energy	Sensitive (Fragile at >35eV)	Robust (Rigid fused ring)	Moderate
Key Diagnostic Ion	m/z 453 (Dehydration)	m/z 396 (Loss of H2O)	m/z 266 (Dimethylamide loss)
Chlorine Signature	Yes (Distinct 3:1)	No	Yes
Lipophilicity (LogP)	~5.2 (High retention)	~3.8	~5.5

## Performance Insight

- Sensitivity: **C29H27ClN2O2** exhibits superior ionization in positive mode compared to Naltrindole due to the accessible basic nitrogen in the piperidine/diazepine ring.
- Selectivity: The unique combination of the Chlorine isotope pattern AND the dehydration peak (471 → 453) provides a higher specificity filter in complex biological matrices (plasma/urine) compared to non-chlorinated ligands.

## Workflow for Unknown Identification

If you encounter m/z 471.18 in a screen, follow this logic flow to confirm **C29H27ClN2O2**.



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Caption: Decision tree for confirming **C29H27ClN2O2** identity using MS/MS logic.

## References

- American Chemical Society (ACS). Development of Delta Opioid Receptor Antagonists Which Prevent Alzheimer's Disease-Like Pathology.
  - Source:
- ChemicalBook. 11-(3-CHLOROPHENYL)-3-(4-METHYLPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE Properties.
  - Source:
- European Patent Office. Patent EP 1 379 239 B1: Glucagon Receptor Antagonists.
  - Source:
- PubChem. Compound Summary for CID 3275378 (**C29H27ClN2O2**).
  - Source:

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## Sources

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